molecular formula C7H12O6 B3343786 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid CAS No. 562-73-2

1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid

Cat. No.: B3343786
CAS No.: 562-73-2
M. Wt: 192.17 g/mol
InChI Key: AAWZDTNXLSGCEK-UHFFFAOYSA-N
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Description

1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, also known as quinic acid, is a naturally occurring compound with the molecular formula C7H12O6 and a molecular weight of 192.1666 g/mol . This compound is a secondary metabolite found in various plants and is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid can be synthesized through the oxidation of quinine using chromic acid . The reaction typically involves dissolving quinine in an appropriate solvent, followed by the addition of chromic acid under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plants, using chromatographic techniques. The compound can be isolated as pure l-quinic acid through column chromatography on anion exchange resin .

Chemical Reactions Analysis

Types of Reactions: 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinine yields this compound, while reduction can lead to the formation of partially or fully reduced derivatives.

Scientific Research Applications

1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. For instance, its derivatives inhibit HIV reverse transcriptase by binding to the enzyme and preventing its activity . The compound’s hydroxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid is similar to other cyclohexanecarboxylic acids with multiple hydroxy groups. Some of the similar compounds include:

The uniqueness of this compound lies in its specific arrangement of hydroxy groups and its wide range of applications in various fields.

Properties

IUPAC Name

1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWZDTNXLSGCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861632
Record name 1,3,4,5-Tetrahydroxycyclohexane-1-carboxylic acid
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Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-73-2, 77-95-2, 36413-60-2
Record name 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid
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Record name 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid
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Record name NSC243743
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Record name 1,3,4,5-Tetrahydroxycyclohexane-1-carboxylic acid
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Record name 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid
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Record name 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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